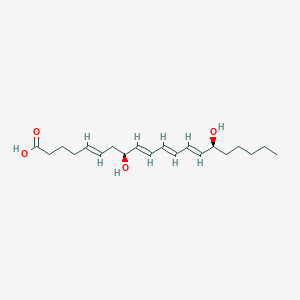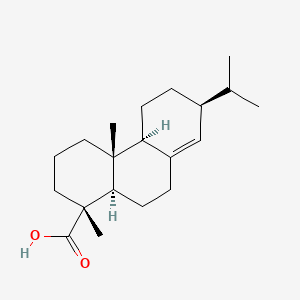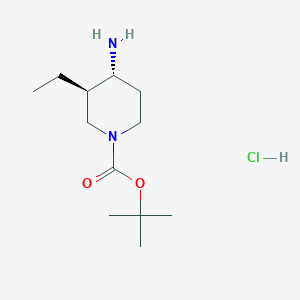
2-Amino-2-(phenylmethoxycarbonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is an organic compound with the molecular formula C10H12N2O4 It is a derivative of acetic acid, featuring a benzyloxycarbonyl-protected hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid typically involves the reaction of benzyloxycarbonyl hydrazine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active hydrazine moiety. This hydrazine group can then participate in various biochemical reactions, potentially interacting with enzymes and other proteins, thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-((Benzyloxy)carbonyl)hydrazinyl)propanoic acid: Similar structure but with a propanoic acid backbone.
2-(1-((Benzyloxy)carbonyl)hydrazinyl)butanoic acid: Features a butanoic acid backbone.
2-(1-((Benzyloxy)carbonyl)hydrazinyl)pentanoic acid: Contains a pentanoic acid backbone.
Uniqueness
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is unique due to its specific acetic acid backbone, which influences its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also adds to its versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-amino-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H12N2O4/c11-8(9(13)14)12-10(15)16-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)(H,13,14) |
Clé InChI |
YPUGXSFTDFBTQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)



![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
